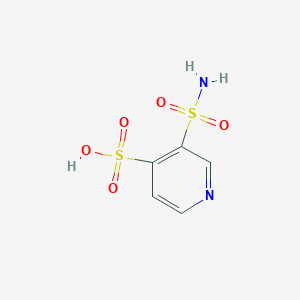
2,6-Dibromobenzonitrile
Overview
Description
2,6-Dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N. It has a molecular weight of 260.91 . It is used in research and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-Dibromoaniline with copper (I) cyanide in dimethyl sulfoxide at 50°C under nitrogen. tert-Butyl nitrite is then added and the mixture is stirred for 1 hour at 50°C. The mixture is then cooled and poured into 1 M aqueous hydrochloric acid. The mixture is extracted with ethyl acetate and the extracts are washed with water, brine, and then dried. The solvent is evaporated under reduced pressure and the residue is chromatographed to give the title compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms and one nitrile group attached to it .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 260.91 and its molecular formula is C7H3Br2N .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Tacrine Derivatives : 2,6-Dibromobenzonitrile has been used in the synthesis of tacrine derivatives through electrophilic and copper-induced reactions. This synthesis process is significant for creating substances with potential pharmacological applications (Ekiz, Tutar, & Ökten, 2016).
- Palladium-Catalyzed Arylation : In organic synthesis, this compound serves as a substrate for palladium-catalyzed arylation processes. These reactions are crucial for producing various organic compounds, including those relevant to medicinal chemistry (Prajapati, Schulzke, Kindermann, & Kapdi, 2015).
Biochemical Applications
- Herbicide Resistance in Transgenic Plants : Research has shown that this compound derivatives, such as bromoxynil, are used in developing herbicide-resistant transgenic plants. This application is a breakthrough in agricultural biotechnology, providing a means to protect crops against specific herbicides (Stalker, McBride, & Malyj, 1988).
- Biotransformation by Rhodococci : Studies have focused on the transformation of benzonitrile herbicides, including this compound derivatives, by rhodococci bacteria. Understanding these biotransformation pathways is essential for evaluating the environmental impact and degradation of these herbicides (Veselá et al., 2012).
Environmental Impact and Toxicology
- Phytotoxic Properties : Research into the phytotoxic properties of substituted benzonitriles, including this compound, helps understand their environmental impact. This research is crucial for assessing the ecological safety of these chemicals when used as herbicides (Gentner & Danielson, 1970).
Material Science Applications
- Electrochemical and Surface Studies : this compound derivatives are investigated for their electrochemical properties and potential as corrosion inhibitors in various industrial applications. Such studies are vital for developing new materials with enhanced durability and resistance to environmental factors (Verma, Quraishi, & Singh, 2015).
Safety and Hazards
2,6-Dibromobenzonitrile is classified as a warning signal word. It is harmful if swallowed or in contact with skin. Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be eaten, drunk, or smoked when using this product .
Mechanism of Action
Mode of Action
It’s worth noting that compounds similar to 2,6-dibromobenzonitrile, such as 2,6-dichlorobenzonitrile, have been found to interfere with cellulose synthesis . This interference could potentially lead to changes in the structure and function of the target cells.
Biochemical Pathways
Similar compounds like 2,6-dichlorobenzonitrile have been found to affect the synthesis of cellulose, which is a crucial component of the cell wall in plants . This could potentially lead to downstream effects on plant growth and development.
properties
IUPAC Name |
2,6-dibromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLLYABRMLFXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506782 | |
| Record name | 2,6-Dibromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6575-12-8 | |
| Record name | 2,6-Dibromobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the research does not delve into the specific mechanisms of action for these compounds, it highlights that the phytotoxic properties of substituted benzonitriles differ from those of benzoic acids and phenoxyalkylcarboxylic acids []. This suggests that the benzonitrile moiety itself plays a crucial role in the observed phytotoxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















